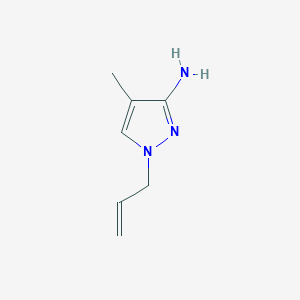
4-Methyl-1-(prop-2-en-1-yl)-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-1-(prop-2-en-1-yl)-1H-pyrazol-3-amine is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by a methyl group at position 4 and a prop-2-en-1-yl group at position 1 of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-(prop-2-en-1-yl)-1H-pyrazol-3-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone. For instance, acetylacetone can react with hydrazine hydrate to form 3,5-dimethylpyrazole.
Alkylation: The next step involves the alkylation of the pyrazole ring. This can be done by reacting 3,5-dimethylpyrazole with an appropriate alkylating agent, such as allyl bromide, under basic conditions to introduce the prop-2-en-1-yl group at position 1.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-(prop-2-en-1-yl)-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as alcohols or amines.
Substitution: Substituted pyrazoles with various functional groups.
Scientific Research Applications
4-Methyl-1-(prop-2-en-1-yl)-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 4-Methyl-1-(prop-2-en-1-yl)-1H-pyrazol-3-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-(prop-1-en-2-yl)cyclohex-1-ene: Similar in structure but differs in the ring system.
3-Methyl-1-(prop-2-yn-1-yloxy)-9H-carbazole: Contains a propargyl group instead of a prop-2-en-1-yl group.
1,3-Dihydroxy-7-methoxy-2,8-bis(3-methylbut-2-en-1-yl)-6-(prop-2-yn-1-yloxy)xanthen-9-one: A more complex structure with multiple functional groups.
Uniqueness
4-Methyl-1-(prop-2-en-1-yl)-1H-pyrazol-3-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its combination of a methyl group and a prop-2-en-1-yl group makes it a versatile intermediate for various synthetic applications.
Properties
Molecular Formula |
C7H11N3 |
|---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
4-methyl-1-prop-2-enylpyrazol-3-amine |
InChI |
InChI=1S/C7H11N3/c1-3-4-10-5-6(2)7(8)9-10/h3,5H,1,4H2,2H3,(H2,8,9) |
InChI Key |
BVSAUAQFPDAQDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1N)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


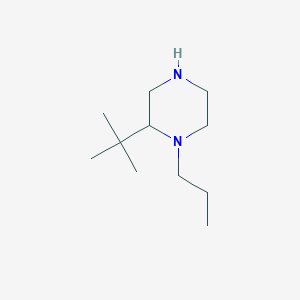
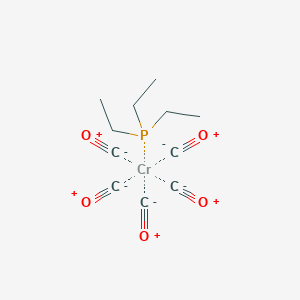
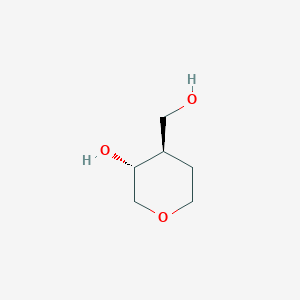
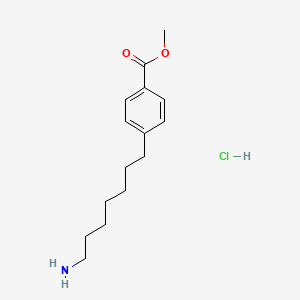
![N-[5-(Piperidin-4-YL)-1,3,4-thiadiazol-2-YL]acetamide](/img/structure/B13154128.png)
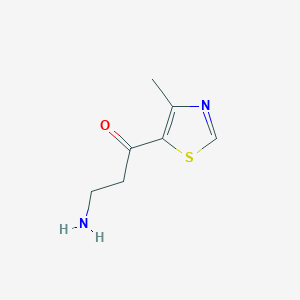
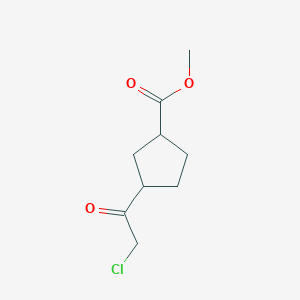
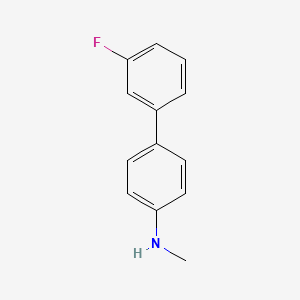

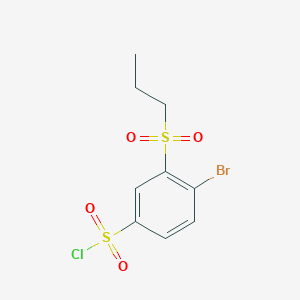
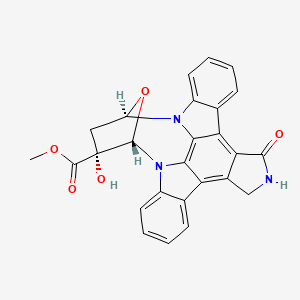
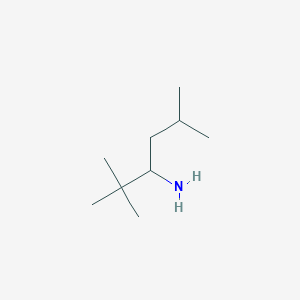
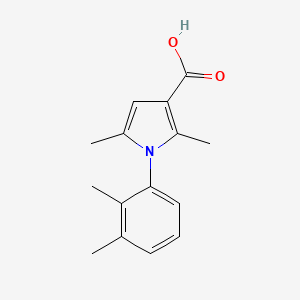
![Tert-butyl N-{[(1R,2S,3R,4S)-3-aminobicyclo[2.2.1]heptan-2-YL]methyl}carbamate](/img/structure/B13154159.png)
